REACTION_CXSMILES
|
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[N+:8]([C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O)([O-:10])=[O:9].N1CCCCC1.[NH2:25]/[C:26](/[CH3:31])=[CH:27]\[C:28]([O-:30])=[O:29]>C1C=CC=CC=1>[CH3:5][C:3]1[NH:25][C:26]([CH3:31])=[C:27]([C:28]([OH:30])=[O:29])[CH:14]([C:13]2[CH:16]=[CH:17][CH:18]=[C:11]([N+:8]([O-:10])=[O:9])[CH:12]=2)[C:2]=1[C:1]([OH:7])=[O:6]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)[O-])\C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)[O-]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CUSTOM
|
Details
|
dryness and evaporation of the solvent in the manner
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
ADDITION
|
Details
|
The mixture was treated in the manner
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(C(C1C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |